molecular formula C11H7ClN2 B14140157 7-Chloropyrido[1,2-a]benzimidazole

7-Chloropyrido[1,2-a]benzimidazole

Cat. No.: B14140157
M. Wt: 202.64 g/mol
InChI Key: NWMIPVKRLZRRSQ-UHFFFAOYSA-N
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Description

7-Chloropyrido[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining pyridine and benzimidazole structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrido[1,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with 3-chloropyridine under specific conditions. One common method includes the use of a Lewis acid catalyst such as BF3·Et2O to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 7-Chloropyrido[1,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

7-Chloropyrido[1,2-a]benzimidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloropyrido[1,2-a]benzimidazole varies depending on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can include inhibition of DNA synthesis, disruption of cellular signaling, or interference with metabolic processes .

Comparison with Similar Compounds

    Pyrido[1,2-a]benzimidazole: Lacks the chlorine substituent but shares a similar core structure.

    Benzimidazole: A simpler structure without the fused pyridine ring.

    Chloropyridine: Contains the chlorine substituent but lacks the benzimidazole ring.

Uniqueness: 7-Chloropyrido[1,2-a]benzimidazole is unique due to the presence of both the chlorine atom and the fused ring system, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C11H7ClN2

Molecular Weight

202.64 g/mol

IUPAC Name

7-chloropyrido[1,2-a]benzimidazole

InChI

InChI=1S/C11H7ClN2/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h1-7H

InChI Key

NWMIPVKRLZRRSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(N2C=C1)C=CC(=C3)Cl

Origin of Product

United States

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